6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and 3(2H)-pyridazinone.
Bromination: The pyridazinone core is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyridazinone is then coupled with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(3-chlorobenzyl)pyridazin-3(2H)-one
- 6-Bromo-2-(3-methylbenzyl)pyridazin-3(2H)-one
- 6-Bromo-2-(3-nitrobenzyl)pyridazin-3(2H)-one
Uniqueness
6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-4-5-11(16)15(14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBLQAGWNVYBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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